4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Description

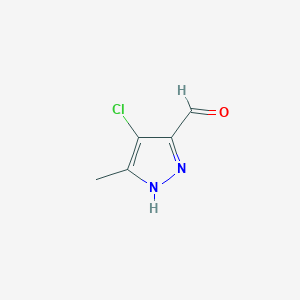

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 4, a methyl group at position 3, and an aldehyde functional group at position 5 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and biologically active molecules. Its synthesis typically involves the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation to yield the carbaldehyde derivative . The aldehyde group enables further functionalization, such as condensation reactions to form hydrazones or oximes, or coupling with amines to generate carboxamides .

Pyrazole derivatives are renowned for their broad pharmacological applications, including antibacterial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDZFQGMGASNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679571 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050642-24-4 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the following steps:

Vilsmeier-Haack Reaction:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

Oxidation: 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid

Reduction: 4-Chloro-3-methyl-1H-pyrazole-5-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. For instance, derivatives of this compound have been synthesized to enhance their therapeutic efficacy against conditions like arthritis and chronic pain .

Case Study: Anti-Cancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-cancer properties. A study focused on synthesizing novel compounds based on this compound showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential for further development in oncological therapies .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its unique chemical structure allows for effective crop protection, enhancing yield and sustainability in agricultural practices. For example, formulations containing derivatives of this compound have been tested for their efficacy against common agricultural pests and pathogens .

Material Science

Development of Novel Materials

In material science, this compound is explored for creating innovative materials such as polymers and coatings. Its chemical properties facilitate the development of materials with enhanced durability and resistance to environmental factors. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibitors and receptor interactions. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows researchers to investigate biological pathways and mechanisms of action at a molecular level .

Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis (anti-inflammatory, analgesics) | Promising anti-cancer activity observed |

| Agricultural Chemicals | Herbicides and fungicides | Effective against agricultural pests |

| Material Science | Novel materials (polymers, coatings) | Enhanced mechanical properties reported |

| Biochemical Research | Enzyme inhibitors, receptor studies | Insights into biological mechanisms gained |

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is employed in various techniques such as chromatography and spectroscopy. These methods are essential for the detection and quantification of other compounds in complex mixtures, aiding in quality control and research applications .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carbaldehyde Derivatives

Key Observations:

Positional Isomerism :

- Moving the aldehyde group from position 5 (as in this compound) to position 4 (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) alters reactivity. The latter is frequently used to synthesize oxime derivatives via condensation .

- Substituent positions influence melting points; for example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde melts at 140–141°C , whereas its positional isomer (this compound) lacks reported data, suggesting differences in crystallinity.

Aryl Group Modifications :

- Introducing electron-donating groups (e.g., methoxy in 5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) improves solubility in polar solvents .

- Bulky substituents (e.g., 2,5-dimethylphenyl in 5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) may sterically hinder reactions but enhance binding specificity in drug design .

Methyl vs.

Spectral and Crystallographic Data:

- ¹H-NMR : The aldehyde proton in this compound derivatives resonates at δ 8.12–9.97 ppm, while methyl groups appear at δ 2.42–2.66 ppm .

- Crystal Structures : SHELX software (e.g., SHELXL) has been employed to determine the crystal structures of analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime esters, revealing planar pyrazole rings and intermolecular hydrogen bonds .

Biological Activity

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro and an aldehyde functional group. Its chemical formula is , and it has garnered attention for its potential biological activities, particularly in pharmaceutical and agricultural applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit the growth of various cancer cell lines, such as:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

For instance, a study reported that derivatives based on the 1H-pyrazole scaffold showed IC50 values indicating potent antiproliferative effects on breast and liver cancer cells, suggesting their potential as therapeutic agents against multiple cancer types .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in protein structure and function, potentially altering cellular pathways that regulate proliferation and apoptosis . Additionally, the compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, this compound has also been studied for its antimicrobial and anti-inflammatory effects. Research indicates that derivatives of this compound demonstrate activity against various bacterial strains and exhibit potential as anti-inflammatory agents .

Study 1: Anticancer Activity Evaluation

A recent evaluation of various pyrazole derivatives, including this compound, revealed promising results in inhibiting the proliferation of cancer cells. The study utilized multiple cell lines and reported the following IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 12.50 |

| HepG2 (Liver) | 26.00 | |

| A549 (Lung) | 20.00 |

These findings support the potential of this compound as a lead for further drug development targeting cancer .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results indicated effective inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the derivative and bacterial strain tested .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key steps include maintaining anhydrous conditions, controlled temperature (0–5°C during formylation), and dropwise addition of reagents to minimize side reactions. This method introduces the aldehyde group regioselectively at the 4-position .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. What safety protocols are critical during the synthesis of this compound?

Use a fume hood to avoid vapor/dust inhalation. Wear nitrile gloves, goggles, and a lab coat. Store the compound in a dry, cool place away from oxidizers. Immediate rinsing with water is required for skin/eye contact. Neutralize spills with inert absorbents (e.g., sand) .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in this compound derivatives?

In SHELXL, use the PART command to split disordered atoms into multiple positions and apply geometric restraints (e.g., ISOR , DELU ) to maintain bond lengths/angles. For twinned crystals, apply TWIN and BASF commands to refine twin laws. High-resolution data (>1 Å) improves anisotropic displacement parameter accuracy .

Q. What strategies optimize regioselective substitution at the 5-position of this compound?

The electron-withdrawing aldehyde group activates the C5 position for nucleophilic aromatic substitution. Use K₂CO₃ in DMF at 60–80°C with excess phenol derivatives. Monitor progress via TLC/HPLC. This method achieves >80% yields for 5-aryloxy derivatives .

Q. How do tautomeric forms of this compound affect biological activity, and how are they analyzed?

Tautomerism is investigated via:

- Variable-temperature NMR to detect equilibrium shifts.

- X-ray crystallography to identify dominant solid-state tautomers.

- DFT calculations to compare tautomer stability in different solvents (e.g., COSMO-RS). Discrepancies between solution and solid-state data guide structure-activity relationship (SAR) studies .

Q. What methodological considerations are critical for evaluating anticonvulsant activity in derivatives?

- Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) rodent models.

- Ensure compound stability in administration vehicles (e.g., PEG-400) via HPLC.

- Perform dose-ranging studies to calculate ED₅₀ values and compare with reference drugs (e.g., phenytoin).

- Validate target engagement with receptor binding assays to rule out off-target effects .

Q. How can Knoevenagel condensation modify the aldehyde group, and what conditions maximize yields?

React the aldehyde with active methylene compounds (e.g., ethyl cyanoacetate) using piperidine or ammonium acetate as catalysts in ethanol. Maintain temperatures at 0–5°C to suppress side reactions. Purify via silica gel chromatography (hexane/EtOAc) to isolate α,β-unsaturated products .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters (e.g., protonation states, solvation models).

- Validate compound purity and stability under assay conditions via LC-MS.

- Perform molecular dynamics simulations to account for protein flexibility.

- Cross-check with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What advanced refinements in SHELXL improve accuracy for high-resolution datasets?

Enable anisotropic refinement for non-hydrogen atoms and apply Hirshfeld rigid-bond tests to validate displacement parameters. Use SWAT commands to handle high-resolution outliers. For hydrogen atoms, apply riding models or refine freely if data permits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.